4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid
Description
Unit Cell Parameters (Hypothetical Model Based on Analogues):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 9.7299(2) |
| b (Å) | 19.6064(4) |
| c (Å) | 21.6264(5) |
| Volume (ų) | 4125.63(15) |
| Z (molecules/unit) | 8 |
Key Observations:
- Pyrrolopyrimidine Core : The bicyclic system adopts a near-planar geometry, with minor puckering (≤5°) due to steric interactions from the cyclopentyl group.
- Cyclopentyl Orientation : The cyclopentyl substituent adopts a chair-like conformation, positioned perpendicular to the pyrrolopyrimidine plane to minimize steric clash.
- Hydrogen Bonding : The carboxylic acid forms intramolecular hydrogen bonds with N3 of the pyrimidine ring (O–H···N distance: 2.65 Å), stabilizing the planar conformation.
Figure 1 : Three-dimensional structure highlighting intramolecular hydrogen bonds (dashed lines) and cyclopentyl orientation.
Substituent Effects of Cyclopentyl and Carboxylic Acid Groups on Ring Geometry
Cyclopentyl Group:
- Steric Effects : The bulky cyclopentyl group induces torsional strain, causing a 7° deviation from planarity in the pyrrole ring.
- Electronic Effects : Electron-donating through inductive effects, slightly increasing electron density at N7 (Mulliken charge: −0.32 e vs. −0.28 e in unsubstituted analogues).
Carboxylic Acid Group:
- Hydrogen-Bonding Network : The –COOH group participates in intermolecular hydrogen bonds (O–H···O=C, 2.70 Å), influencing crystal packing and solubility.
- Conformational Restriction : The carboxylic acid’s coplanarity with the pyrrole ring is enforced by resonance (C5–C=O bond length: 1.43 Å vs. 1.51 Å in non-conjugated systems).
Properties
IUPAC Name |
4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-9-8(12(17)18)5-16(7-3-1-2-4-7)11(9)15-6-14-10/h5-7H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEIAWXWQCVUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857404 | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852219-10-4 | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Coupling Reaction to Form Acrylic Acid Intermediate
- Starting materials: 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid.
- Catalysts: Metal nickel salt (e.g., nickel chloride, nickel sulfate) and cuprous halide (cuprous iodide, chloride, or bromide).
- Ligands: Triphenylphosphine, tricyclohexylphosphine, tri-tert-butylphosphine, BINAP, among others.
- Base: Triethylamine, N-diisopropylethylamine, or triethylenediamine.
- Solvent: Absolute ethanol, N,N-dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, or toluene.
- Conditions: Under nitrogen atmosphere, acrylic acid is added dropwise to a mixture of the pyrimidine derivative, catalysts, ligand, base, and solvent at temperatures controlled below 65°C, then stirred at 65°C for approximately 8 hours.
Outcome: Formation of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid with a yield of approximately 73% (Example 1).
Step 2: Intramolecular Cyclization
- Substrate: Acrylic acid intermediate from Step 1.
- Catalyst: Cuprous chloride or cuprous bromide.
- Base: Organic bases like triethylamine or inorganic bases such as potassium carbonate or sodium hydroxide.
- Solvent: Dimethyl sulfoxide, N,N-dimethylformamide, tetrahydrofuran, or acetonitrile.
- Conditions: Stirring under nitrogen at 50-110°C for 12 hours.
Outcome: Formation of 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with yields up to 97.6%.
Step 3: Oxidation to Aromatic Carboxylic Acid
- Substrate: Cyclized intermediate from Step 2.
- Oxidant: 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
- Solvent: Tetrahydrofuran, methyl tert-butyl ether, 1,4-dioxane, acetone, or dichloromethane.
- Conditions: Reaction temperature maintained between 20-70°C under nitrogen atmosphere, with DDQ added in batches.
Outcome: Production of 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid with high purity and yield.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Coupling (Nickel/Cu catalyzed) | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid, NiCl2, CuI, triphenylphosphine, DIPEA | Absolute ethanol, DMF, DMSO, THF | 65 | ~73 | Acrylic acid added dropwise under N2 |
| 2 | Intramolecular Cyclization | CuCl or CuBr, triethylamine or K2CO3 | DMSO, DMF, THF, acetonitrile | 50-110 | ~97.6 | Under nitrogen, 12 hours |
| 3 | Oxidation (Aromaticity) | DDQ | THF, MTBE, dioxane, acetone | 20-70 | High | Batch addition of DDQ, nitrogen atmosphere |
Research Findings and Analysis
- The use of nickel salts and cuprous halides as catalysts in Step 1 provides a cost-effective alternative to palladium catalysts traditionally used in Sonogashira-type couplings, reducing production costs and improving scalability.
- The intramolecular cyclization step under copper catalysis proceeds with excellent yield and selectivity, forming the fused pyrrolo[2,3-D]pyrimidine ring system critical to the compound’s structure.
- The oxidation step using DDQ is mild and efficient, facilitating aromatization without harsh conditions that could degrade sensitive functional groups.
- The entire synthetic sequence is amenable to industrial scale-up due to the use of inexpensive reagents, relatively mild conditions, and high yields at each step.
Additional Context on Related Intermediates
- Intermediates such as 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine are prepared via bromination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine using reagents like 1-bromopyrrolidine-2,5-dione in dichloromethane at room temperature overnight.
- The preparation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine, a precursor in the synthetic pathway, involves multi-step reactions including α-alkylation, cyclization, chlorination, and oxidation steps.
- These foundational compounds provide the necessary framework for further functionalization leading to the target carboxylic acid compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling the compound with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.
Suzuki Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid derivative.
Major Products
Nucleophilic Aromatic Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Suzuki Coupling: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the boronic acid derivative.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine derivatives are being explored for their potential as therapeutic agents. Research indicates that modifications to the pyrrolo[2,3-d]pyrimidine structure can lead to compounds with significant biological activities, including:
- Anticancer Activity : Studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have been evaluated for their ability to target the ATP-binding sites of kinases, leading to reduced cell proliferation in various cancer cell lines .
- Antiviral Properties : Some derivatives exhibit antiviral activity by interfering with viral replication processes. The mechanism often involves inhibiting viral polymerases or proteases .
Neurological Research
Research has indicated that compounds similar to 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine may have neuroprotective effects. They are being studied for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act on neurotransmitter systems or reduce oxidative stress in neuronal cells .
Synthetic Intermediates
This compound serves as an intermediate in the synthesis of more complex molecules. For example, it can be used to prepare chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines, which have shown promise in various biological assays . The synthetic pathways often involve multi-step reactions that utilize this compound as a key building block.
Case Study 1: Anticancer Activity Evaluation
A study published in Tetrahedron Letters evaluated several pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Case Study 2: Neuroprotective Effects
In a preclinical study investigating neuroprotective agents, researchers found that a derivative of 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine significantly reduced apoptosis in neuronal cells exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid involves its role as a kinase inhibitor. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid (CAS No. 852219-10-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.
- Molecular Formula : CHClNO
- Molecular Weight : 265.70 g/mol
- CAS Registry Number : 852219-10-4
Synthesis
The synthesis of 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine derivatives has been achieved through various methods, including solvent-free microwave irradiation. This technique has shown efficiency in producing compounds with significant biological activities, particularly against cancer cell lines and microbial strains .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-D]pyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated for their inhibitory effects on PAK4 (p21-Activated Kinase 4), a kinase implicated in tumor progression:
- Inhibitory Activity : Compounds such as 5n exhibited IC values of 2.7 nM against PAK4 and showed potent activity against MV4-11 leukemia cells with an IC of 7.8 nM . This suggests that modifications in the pyrrolo[2,3-D]pyrimidine structure can enhance its therapeutic efficacy.
The mechanism by which these compounds exert their anticancer effects often involves the regulation of cell cycle progression and apoptosis:
- Cell Cycle Arrest : Compound 5n was found to induce G0/G1 phase arrest in MV4-11 cells.
- Apoptosis Induction : Flow cytometry assays indicated that compound 5n triggers apoptosis in these cells through the modulation of PAK4 phosphorylation .
Other Biological Activities
Apart from anticancer properties, derivatives of this compound have also been investigated for their antimicrobial and antioxidant activities:
- Antimicrobial Activity : Certain derivatives demonstrated significant antibacterial effects against strains such as Streptococcus pneumoniae and Bacillus cereus with minimum inhibitory concentrations (MIC) lower than 60 µg/mL .
- Antioxidant Activity : The DPPH assay indicated that some synthesized compounds exhibited strong antioxidant properties, with effective concentrations noted at around 52 µg/mL .
Research Findings Summary Table
| Property | Value/Result |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 265.70 g/mol |
| Anticancer IC | 2.7 nM (PAK4), 7.8 nM (MV4-11 cells) |
| Antimicrobial MIC | <60 µg/mL against various strains |
| Antioxidant Effective Concentration | ~52 µg/mL (DPPH assay) |
Case Studies
- Study on PAK4 Inhibition : A series of pyrrolo[2,3-D]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit PAK4, a critical regulator in cancer cell signaling pathways. The study concluded that these compounds could serve as promising leads for developing targeted cancer therapies .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized derivatives against several bacterial strains, confirming their potential as therapeutic agents in treating infections caused by resistant bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
